molecular formula C18H11N B1224894 2-(2-Pyrenyl)acetonitrile

2-(2-Pyrenyl)acetonitrile

Cat. No.: B1224894
M. Wt: 241.3 g/mol
InChI Key: AXTONQSVCXAXGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Pyrenyl)acetonitrile is an organic compound with the molecular formula C 18 H 11 N . This chemical features a pyrene ring system linked to an acetonitrile group, making it particularly valuable in materials science and synthetic chemistry research. The extended conjugated π-system of the pyrenyl moiety contributes to unique photophysical properties that researchers exploit in developing advanced fluorescent markers, molecular probes, and organic electronic materials. In research settings, this compound serves as a crucial building block for synthesizing more complex polycyclic aromatic systems and functionalized derivatives. The nitrile group provides a reactive handle for further chemical modifications through reduction to amines, hydrolysis to carboxylic acids, or participation in cyclization reactions. These transformations enable materials chemists to develop novel compounds with tailored electronic and optical characteristics for applications including organic light-emitting diodes (OLEDs), molecular sensors, and electroactive polymers. The pyrene chromophore offers exceptional fluorescence quantum yield and extended conjugation, making this compound particularly valuable in spectroscopic studies and photophysical research. When handling this compound, researchers should implement appropriate safety precautions including personal protective equipment and operate within properly ventilated environments such as fume hoods. Store under inert atmosphere at recommended temperatures to maintain stability and performance. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H11N

Molecular Weight

241.3 g/mol

IUPAC Name

2-pyren-2-ylacetonitrile

InChI

InChI=1S/C18H11N/c19-9-8-12-10-15-6-4-13-2-1-3-14-5-7-16(11-12)18(15)17(13)14/h1-7,10-11H,8H2

InChI Key

AXTONQSVCXAXGI-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)CC#N)C=C2

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)CC#N)C=C2

solubility

0.5 [ug/mL]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 2 Pyrenyl Acetonitrile

Regioselective Synthesis of 2-Substituted Pyrene (B120774) Precursors

The synthesis of 2-(2-pyrenyl)acetonitrile begins with the strategic functionalization of the pyrene core to install a group at the 2-position. Direct electrophilic substitution on pyrene typically occurs at the more nucleophilic 1, 3, 6, and 8 positions. Therefore, accessing the 2-position requires specialized direct or indirect synthetic methods.

Direct C-H Functionalization Approaches

Direct functionalization of the C-H bonds at the less reactive 2- and 7-positions has been achieved through modern catalytic methods. A prominent strategy is the iridium-catalyzed C-H borylation. This reaction employs an iridium catalyst, often generated in situ from [{Ir(μ-OMe)cod}2] and a bipyridine ligand like 4,4'-di-tert-butyl-2,2'-bipyridine, to regioselectively install a boryl group, such as a boronic acid pinacol (B44631) ester (Bpin), at the 2- and 2,7-positions of pyrene. nih.govrsc.orgnih.gov The resulting 2-(Bpin)pyrene is a versatile precursor that can be converted into a wide array of 2-substituted pyrenes through subsequent cross-coupling reactions. rsc.orgnih.gov

Another direct approach is the Friedel-Crafts reaction using bulky electrophiles. rsc.orgresearchgate.net Due to steric hindrance, the reaction of pyrene with a bulky alkylating agent like tert-butyl chloride can lead to selective substitution at the C2 and C7 positions. rsc.orgresearchgate.net

A less common but notable method involves a 1,2-phosphinyl migration, where a phosphinyl group initially at the 1-position rearranges to the 2-position under specific conditions, such as in an AlCl3/NaCl melt. acs.org

MethodReagents/CatalystProductReference
Iridium-catalyzed C-H Borylation[{Ir(μ-OMe)cod}2], 4,4'-di-tert-butyl-2,2'-bipyridine, Bis(pinacolato)diboron2-(Bpin)pyrene nih.govrsc.org
Friedel-Crafts Alkylationtert-butyl chloride, AlCl32-tert-butylpyrene rsc.orgresearchgate.net
Phosphinyl MigrationAlCl3/NaCl melt2-Phosphinylpyrene acs.org

Indirect Synthetic Routes via Pyrene Derivatives (e.g., Tetrahydropyrene Intermediates)

Indirect methods provide a powerful alternative for achieving regioselective substitution at the 2-position. The most established indirect strategy is the tetrahydropyrene (THPy) method. rsc.orgresearchgate.net This approach involves three key steps:

Reduction: Pyrene is first reduced to 4,5,9,10-tetrahydropyrene (B1329359) (THPy). rsc.orgresearchgate.net This partial hydrogenation deactivates the K-region (4,5,9,10-positions) and alters the electronic properties of the remaining aromatic rings.

Electrophilic Aromatic Substitution (EAS): The reactivity of the THPy intermediate is shifted, making the 2- and 7-positions the most favorable sites for electrophilic attack. rsc.org This allows for reactions like acylation, nitration, or bromination to occur regioselectively at the 2-position. rsc.orgacs.org

Re-aromatization: The substituted THPy is then re-aromatized, typically using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or o-chloranil, to restore the fully aromatic pyrene core, now bearing a substituent at the desired 2-position. rsc.org

This THPy route has been successfully employed to synthesize precursors like 2-nitropyrene (B1207036) and 2-aminopyrene. rsc.org For example, 7-amino-2-pyrenecarboxylic acid has been prepared starting with the Friedel-Crafts acylation of THPy in the 2-position. acs.org Another indirect method involves the use of a pyrene-chromium tricarbonyl complex, which increases the acidity of the aromatic protons, allowing for deprotonation and subsequent reaction with electrophiles to yield 2-substituted pyrenes. rsc.org

Carbon-Carbon Bond Formation Strategies for Incorporating the Acetonitrile (B52724) Moiety

Once a suitable 2-substituted pyrene precursor is obtained, the next critical step is the introduction of the acetonitrile (-CH2CN) moiety. This is typically achieved through carbon-carbon bond-forming reactions. While specific literature detailing the synthesis of this compound is limited, plausible and effective routes can be devised from established organic chemistry transformations.

One highly viable strategy is the nucleophilic substitution of a 2-(halomethyl)pyrene with a cyanide salt. The synthesis of 2-(chloromethyl)pyrene has been reported, providing a direct precursor for this transformation. researchgate.net The reaction with sodium or potassium cyanide in a polar aprotic solvent would yield this compound.

Route A: Nucleophilic Substitution 2-(Chloromethyl)pyrene + NaCN → this compound + NaCl

Another powerful method is the Horner-Wadsworth-Emmons (HWE) reaction . This approach would start with 2-pyrenecarboxaldehyde. The synthesis of the requisite precursor, pyrene-2-carboxylic acid, has been described on a large scale. researchgate.netthieme-connect.combris.ac.uk This acid can be reduced to the corresponding alcohol and then oxidized to 2-pyrenecarboxaldehyde. The aldehyde can then react with a phosphonate (B1237965) ylide, such as the one derived from diethyl cyanomethylphosphonate, to form an α,β-unsaturated nitrile. Subsequent reduction of the double bond would furnish the target this compound.

Route B: Horner-Wadsworth-Emmons (HWE) Reaction and Reduction

2-Pyrenecarboxaldehyde + (EtO)2P(O)CH2CN → 2-(2-Pyrenyl)acrylonitrile

2-(2-Pyrenyl)acrylonitrile + H2/Catalyst → this compound

Cross-coupling reactions, such as the palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides, also represent a modern approach to forming the desired carbon-carbon bond, offering a pathway to various substituted aryl acrylonitriles which can be subsequently reduced. frontiersin.org

Derivatization of this compound and Related Pyrenyl-Nitrile Systems

The functional groups of this compound—the nitrile and the pyrene core—offer opportunities for further chemical modifications, allowing for the synthesis of a diverse library of pyrene-based compounds.

Modifications at the Acetonitrile Group

The acetonitrile moiety is a versatile functional group that can undergo several transformations.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. ntnu.noepa.gov Mild hydrolysis typically yields the corresponding amide, 2-(2-pyrenyl)acetamide. More vigorous conditions will lead to the formation of 2-(2-pyrenyl)acetic acid. rsc.orgntnu.no The use of choline (B1196258) hydroxide (B78521) in water has been reported as an environmentally benign method for the hydration of arylacetonitriles to amides. rsc.org Molecular catalysts comprising a pyrene moiety and carboxylic acid groups have also been studied for hydrolysis reactions, highlighting the potential for intramolecular catalytic effects. acs.orgresearchgate.net

Reduction: The nitrile group can be reduced to a primary amine. Common reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed to convert this compound into 2-(2-pyrenyl)ethanamine. ntnu.noacs.org This transformation provides access to a new class of pyrene derivatives with a flexible aminoethyl side chain.

α-Alkylation and Condensation: The methylene (B1212753) protons (-CH2-) adjacent to the nitrile group are acidic and can be deprotonated by a strong base to form a carbanion. This nucleophilic carbanion can then react with various electrophiles, such as alkyl halides, in α-alkylation reactions. frontiersin.org It can also participate in condensation reactions, like the aldol (B89426) reaction with aldehydes or ketones, to form more complex structures. nih.govhkust.edu.hk

ReactionReagentsProductReference
Hydrolysis (Amide)Choline hydroxide, H2O2-(2-Pyrenyl)acetamide rsc.org
Hydrolysis (Acid)H3O+2-(2-Pyrenyl)acetic acid ntnu.no
ReductionLiAlH4 or H2/catalyst2-(2-Pyrenyl)ethanamine ntnu.noacs.org
α-Alkylation1. Base (e.g., NaH) 2. R-X2-(2-Pyrenyl)-2-alkylacetonitrile frontiersin.org
Aldol Condensation1. Base (e.g., LDA) 2. R2C=O2-(2-Pyrenyl)-3-hydroxy-alkane/arylnitrile nih.govhkust.edu.hk

Further Functionalization of the Pyrene Core

The pyrene ring in this compound can undergo further substitution, with the existing cyanomethyl group influencing the regioselectivity of the reaction. While the cyanomethyl group is generally deactivating, the pyrene ring system remains susceptible to electrophilic attack under forcing conditions.

Studies on other 2-substituted pyrenes provide insight into the likely positions for further functionalization. For instance, in 2-acetylaminopyrene, bromination occurs at the adjacent C1 position, whereas nitration yields a mixture of 1- and 7-substituted products, demonstrating that the position ortho to the existing substituent and the opposite 7-position are reactive sites. rsc.org

Modern catalytic methods also enable further functionalization. Starting from 2-bromopyrene, a subsequent iridium-catalyzed borylation can selectively install a boryl group at the 7-position, yielding 2-bromo-7-(Bpin)pyrene. acs.org This intermediate is highly valuable as it allows for orthogonal, sequential cross-coupling reactions to introduce two different substituents at the 2- and 7-positions. acs.org This strategy could be adapted to this compound derivatives to build complex, unsymmetrically disubstituted pyrene systems.

Catalytic Approaches in the Synthesis of this compound Architectures

The construction of complex molecular architectures based on the pyrene scaffold is greatly facilitated by modern catalytic methods. Transition-metal catalysis, in particular, offers powerful tools for the selective functionalization of the pyrene core and for subsequent bond-forming reactions. These strategies enable the incorporation of the this compound moiety into larger, more complex systems through efficient and selective chemical transformations. Key catalytic approaches include the direct C-H functionalization of the pyrene ring and subsequent cross-coupling reactions.

Catalytic C-H Borylation of the Pyrene Core

A significant advancement in the synthesis of pyrene derivatives is the direct functionalization of its C-H bonds, which avoids the need for pre-functionalized substrates. mdpi.com Iridium-based catalysts have proven to be exceptionally effective for the regioselective C-H borylation of pyrene. This reaction typically utilizes an iridium catalyst, such as one prepared in situ from [{Ir(μ-OMe)cod}₂] (cod = 1,5-cyclooctadiene) and a bipyridine ligand, to install a boronic ester group (e.g., Bpin, where pin = pinacolato) onto the pyrene core. researchgate.net

Research has shown that this method can selectively produce 2-(Bpin)pyrene and 2,7-bis(Bpin)pyrene. researchgate.net The reaction conditions can be tuned to favor either the mono-borylated or the di-borylated product. For example, using 1.1 equivalents of the boron reagent B₂pin₂ yields the C(2)-monoborylated product as the major component, while using 2.2 equivalents leads to the C(2),C(7)-diborylated product almost exclusively. mdpi.com The resulting borylated pyrenes are highly versatile intermediates, readily participating in subsequent cross-coupling reactions to build more elaborate molecular structures. researchgate.net

Table 1: Iridium-Catalyzed C-H Borylation of Pyrene

Catalyst SystemBoron Reagent (Equivalents)SolventTemperatureTimeMajor Product(s)Yield (%)Reference
[Ir(OMe)COD]₂ / dtbpyB₂pin₂ (1.1)Cyclohexane80 °C16 h2-(Bpin)pyrene / 2,7-bis(Bpin)pyrene68 / 6 mdpi.com
[Ir(OMe)COD]₂ / dtbpyB₂pin₂ (2.2)Cyclohexane80 °C16 h2,7-bis(Bpin)pyrene97 mdpi.com

dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine; B₂pin₂ = bis(pinacolato)diboron

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone for constructing C-C and C-N bonds, enabling the connection of the pyrene unit to a wide variety of molecular fragments. Borylated or halogenated pyrene derivatives serve as excellent substrates for these transformations.

Suzuki-Miyaura Coupling : This reaction is widely used to form carbon-carbon bonds between arylboronic acids (or esters) and aryl halides. In the context of pyrene-containing architectures, PdCl₂(dppf) has been used to catalyze the coupling of pinacol pyrene-2-boronate ester with 5-iodouridine (B31010) (5-IdU) to furnish 5-(2-pyrenyl)dU in 62% yield. nih.gov Similarly, the catalyst Pd(PPh₃)₄ has been employed to couple polycyclic arylboronic acids with 8-bromoguanosine (B14676) (8-BrdG) and 8-bromoadenosine (B559644) (8-BrdA), yielding products like 8-(1-pyrenyl)dG. nih.gov

Buchwald-Hartwig Amination : This palladium-catalyzed C-N cross-coupling reaction allows for the formation of arylamines. A notable application is the sequential functionalization of the pyrene core, where an Ir-catalyzed borylation is followed by cyanation and then a Pd-catalyzed N-arylation to generate compounds such as 2-cyano-7-(N,N-diethylamino)pyrene. nih.gov This multi-step catalytic sequence demonstrates a powerful strategy for creating highly substituted and functionalized pyrene architectures.

Negishi and Sonogashira Couplings : Other important Pd-catalyzed reactions include the Negishi coupling, which utilizes organozinc reagents, and the Sonogashira coupling, which forms carbon-carbon triple bonds by reacting terminal alkynes with aryl halides. Pyrenyl zinc bromides have been successfully used in Negishi couplings with iodo-ortho-carboranes, showcasing a method to link pyrene to inorganic clusters. mdpi.com The Sonogashira coupling has been applied to synthesize various 2-alkynylpyrene derivatives from 2-bromopyrene. researchgate.net

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Pyrene Architectures

Reaction TypePyrene SubstrateCoupling PartnerCatalystProductYield (%)Reference
SuzukiPinacol pyrene-2-boronate ester5-Iodouridine (5-IdU)PdCl₂(dppf)5-(2-Pyrenyl)dU62 nih.gov
SuzukiPyrene-1-boronic acid8-Bromoguanosine (8-BrdG)Pd(PPh₃)₄8-(1-Pyrenyl)dG65 nih.gov
Buchwald-Hartwig2-Amino-7-bromopyrene (example)Secondary aminePd catalyst/ligand2-Amino-7-(dialkylamino)pyreneN/A nih.gov
NegishiPyren-1-yl zinc bromide9-Iodo-ortho-carborane[(Ph₃P)₂PdCl₂]9-(Pyren-1-yl)-ortho-carboraneN/A mdpi.com

dppf = 1,1′-Bis(diphenylphosphino)ferrocene

Other Catalytic Transformations

Beyond cross-coupling, other catalytic methods are relevant for constructing pyrene-based architectures. The Scholl reaction , an oxidative cyclodehydrogenation process, can create intramolecular aryl-aryl bonds. Studies on 2-pyrenyl units show that the C1 and C3 positions are the most favorable sites for this type of intramolecular coupling, allowing for the synthesis of complex polycyclic aromatic and double helicene structures. chinesechemsoc.org

Furthermore, the acetonitrile moiety itself presents opportunities for catalytic transformation. The C-H activation of an acetonitrile ligand bound to a nickel center has been demonstrated, resulting in the formation of a C-bound cyanomethyl ligand. acs.org This finding suggests the potential for direct catalytic functionalization at the methylene bridge of this compound, which would provide a direct route to α-substituted derivatives.

Photophysical Properties and Excited State Dynamics of 2 2 Pyrenyl Acetonitrile Systems

Electronic Absorption and Emission Characteristics

The electronic absorption and emission spectra of pyrene-based systems, including 2-(2-Pyrenyl)acetonitrile, are governed by transitions involving the π-electron system of the pyrene (B120774) core. The absorption spectrum typically displays two main bands corresponding to the S ← S (La) and S ← S (Lb) transitions. rsc.org The S ← S transition is generally more intense, while the S ← S transition appears at a longer wavelength and exhibits a distinct vibronic fine structure. rsc.org

Upon excitation, these systems exhibit characteristic fluorescence that is highly sensitive to the molecular environment and concentration. The emission properties can be broadly categorized into monomer emission, which retains the structural features of the absorption spectrum, and lower-energy emissions arising from excited-state interactions such as excimer or exciplex formation. youtube.comacs.org In polar solvents like acetonitrile (B52724), the photophysical behavior is often complicated by intramolecular charge transfer phenomena. rsc.org

The monomer fluorescence of pyrene and its derivatives is distinguished by a well-resolved vibronic structure, typically consisting of five distinct peaks. youtube.comresearchgate.net This fine structure arises from transitions from the lowest vibrational level of the first excited singlet state (S) to various vibrational levels of the ground state (S).

A key characteristic of pyrene monomer fluorescence is its sensitivity to the polarity of the local environment. osti.govepa.gov This phenomenon, known as the Ham effect, is particularly evident in the intensity ratio of the first (0–0 band) and third vibronic bands (I/I). In non-polar solvents, the 0–0 transition is symmetry-forbidden and thus has low intensity. However, in the presence of polar solvents, the symmetry is perturbed, leading to a significant enhancement of the 0–0 band's intensity. osti.govepa.gov This strong dependence on the solvent dipole moment makes the vibronic band intensities a powerful probe for characterizing the local polarity of systems like micelles. osti.govacs.org For this compound, the presence of the polar acetonitrile group and its interaction with polar solvent molecules can influence this vibronic structure.

Typical Vibronic Band Analysis of Pyrene Monomer Fluorescence
Vibronic BandTransitionTypical Wavelength Range (nm)Key Feature
I1(0,0)~370-375Intensity highly sensitive to solvent polarity (increases with polarity).
I2(0,1)~378-382Less sensitive to solvent polarity.
I3(0,2)~382-386Often the most intense peak in non-polar solvents; used as a reference for the I1/I3 ratio.
I4(0,3)~388-392Contributes to the overall spectral shape.
I5(0,4)~392-396Contributes to the overall spectral shape.

Excimer Formation: Pyrene is a prototypical molecule for demonstrating excimer (excited dimer) formation. youtube.com An excimer is a complex formed between an excited-state molecule and a ground-state molecule of the same species. researchgate.netossila.com This process is highly dependent on concentration and diffusion. At low concentrations, monomer fluorescence dominates. As the concentration increases, the probability of an excited pyrene molecule encountering a ground-state molecule within its fluorescence lifetime rises, leading to excimer formation. youtube.com

The mechanism involves the face-to-face stacking of the two pyrene aromatic rings, facilitated by π-π interactions, at a distance of less than 5 Å. researchgate.net The resulting excimer state is lower in energy than the excited monomer state. Consequently, excimer emission is characterized by a broad, featureless, and significantly red-shifted band, typically centered around 480-500 nm, which is easily distinguished from the structured monomer emission in the 370-400 nm range. researchgate.net

Exciplex Formation: An exciplex (excited complex) is formed via the interaction of an excited-state molecule with a ground-state molecule of a different species. ossila.com In the context of this compound, exciplex formation could occur with solvent molecules or other electron-donating or -accepting species present in the system. For instance, in polar solvents like acetonitrile, photoinduced electron transfer can occur where the pyrenyl group acts as an electron acceptor and a donor molecule (like a cyclohexasilane ring in some systems) forms an exciplex. uu.nl Exciplexes are stabilized by charge-transfer interactions and, similar to excimers, exhibit broad, structureless, and red-shifted emission. ossila.com

Solvatochromism and Environmental Sensitivity of Photophysical Response

Solvatochromism describes the change in the position, shape, and intensity of a substance's absorption or emission spectra as a function of solvent polarity. acs.orgresearchgate.net Pyrene-based systems, particularly those with donor-acceptor character like this compound, often exhibit pronounced solvatochromism. rsc.org

The environmental sensitivity of this compound manifests in several ways:

Vibronic Band Intensities: As detailed in section 3.1.1, the I/I ratio in the monomer fluorescence spectrum is a sensitive indicator of the polarity of the microenvironment. osti.govepa.gov

Emission Maxima Shifts: For pyrene derivatives possessing intramolecular charge-transfer (ICT) character, the emission maximum undergoes a significant red-shift (bathochromic shift) as the solvent polarity increases. rsc.orgrsc.orgresearchgate.net This is because polar solvents stabilize the highly dipolar ICT excited state more effectively than the less polar, locally excited (LE) state, thereby lowering the energy of the ICT emission. rsc.org

Spectral Shape: In non-polar solvents, the well-resolved vibronic structure of the pyrene monomer is typically observed. In highly polar solvents, this structure can be lost, and the spectrum may be dominated by a broad, featureless band corresponding to an ICT state or an exciplex. rsc.orgresearchgate.net

The photophysical response is thus a powerful tool for probing the local environment, with changes in emission color and spectral shape providing direct information about solvent properties like polarity and hydrogen-bonding ability. acs.orgrsc.orgnih.gov

Intramolecular Charge Transfer (ICT) Phenomena

Intramolecular charge transfer (ICT) is a fundamental process in molecules that contain both an electron-donating (D) and an electron-accepting (A) group, connected by a π-conjugated system (D-π-A). acs.orgrsc.org In this compound, the pyrene moiety can act as the π-system and electron donor, while the electron-withdrawing nitrile group (-CN) serves as the acceptor.

Upon photoexcitation, an electron is transferred from the pyrene unit to the acetonitrile group, transforming the molecule from a locally excited (LE) state, where the excitation is confined to the pyrene ring, to an ICT state. rsc.orgacs.org This ICT state is characterized by a large dipole moment due to the significant spatial separation of charge.

Key characteristics of ICT in pyrene-acetonitrile systems include:

Dual Fluorescence: In solvents of intermediate polarity, it is sometimes possible to observe emission from both the LE state (structured, higher energy) and the ICT state (broad, lower energy). researchgate.netrsc.org

Solvent Dependence: The formation and stabilization of the ICT state are highly dependent on the polarity of the solvent. In non-polar solvents, emission is typically from the LE state. In polar solvents like acetonitrile, the high polarity strongly stabilizes the ICT state, making its emission dominant. rsc.orgcarleton.edu

Large Stokes Shift: The emission from the ICT state is significantly red-shifted relative to the absorption band, resulting in a large Stokes shift. This is a hallmark of excited-state relaxation involving a substantial change in geometry and electronic structure. rsc.org

Computational studies on analogous pyrene-nitrile D-π-A systems support the occurrence of ICT, showing how the charge transfer character can be tuned by modifying the linker between the donor and acceptor. acs.org

Characteristics of LE and ICT States in D-π-A Systems
PropertyLocally Excited (LE) StateIntramolecular Charge Transfer (ICT) State
NatureExcitation localized on the pyrene π-system.Electron density transferred from donor (pyrene) to acceptor (nitrile).
Dipole MomentRelatively small.Large due to charge separation.
Emission SpectrumStructured, vibronic fine structure, higher energy (blue-shifted).Broad, featureless, lower energy (red-shifted).
Solvent EffectEmission is weakly affected by solvent polarity.Strongly stabilized by polar solvents, leading to significant red-shifts.

Excited State Relaxation Pathways and Lifetimes

The primary excited-state relaxation pathways include:

Monomer Fluorescence: Radiative decay from the S (LE) state back to the ground state, emitting a photon. This process is characterized by a distinct fluorescence lifetime, which for pyrene is typically long. researchgate.net

Internal Conversion (IC) and ICT Formation: After initial excitation to a higher excited state (e.g., S), the molecule rapidly relaxes to the S (LE) state via internal conversion. rsc.orgrsc.org From the LE state, ultrafast conversion to the ICT state can occur, especially in polar solvents. In some systems, the LE and ICT states can exist in a thermodynamic equilibrium if the interconversion rates are much faster than the decay rates. rsc.orgrsc.org

ICT Fluorescence: Radiative decay from the stabilized ICT state to the ground state, resulting in red-shifted emission. The lifetime of this state can be relatively long in polar solvents. rsc.org

Intersystem Crossing (ISC): A non-radiative transition from the singlet excited state (S or ICT) to the triplet state (T). From the triplet state, the molecule can return to the ground state via phosphorescence (radiative) or non-radiative decay. For some pyrene dyads in acetonitrile, the ICT state has been shown to decay to form the pyrene-like triplet state in high yield. rsc.org

Excimer/Exciplex Formation: As discussed in section 3.1.2, bimolecular quenching of the excited state can lead to the formation of excimers or exciplexes, which then decay radiatively or non-radiatively. youtube.comuu.nl

The lifetime of the excited state is a critical parameter that reflects the sum of the rates of all deactivation processes. Time-resolved fluorescence spectroscopy is the primary technique used to measure these lifetimes and disentangle the various dynamic pathways.

Typical Excited-State Lifetimes for Pyrene Systems
Excited State SpeciesTypical Lifetime RangeGoverning Factors
Pyrene Monomer100 - 450 ns (in deoxygenated solution)Solvent, temperature, presence of quenchers (e.g., oxygen).
Pyrene Excimer40 - 70 nsSolvent viscosity, temperature, concentration. royalsocietypublishing.org
ICT State1 - 20 nsSolvent polarity, molecular structure, temperature. rsc.org
Triplet Stateμs to ms (B15284909) rangeSolvent, temperature, presence of heavy atoms.

Computational and Theoretical Investigations of 2 2 Pyrenyl Acetonitrile and Its Derivatives

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become an indispensable tool for predicting the geometric and electronic properties of polycyclic aromatic hydrocarbons and their derivatives. scirp.org For 2-(2-pyrenyl)acetonitrile, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311G**), are employed to determine the most stable three-dimensional conformation of the molecule. scirp.org

The electronic structure is also profoundly affected by substitution at the 2-position. The introduction of the electron-withdrawing nitrile group, separated by a methylene (B1212753) spacer, influences the electron density distribution across the pyrene (B120774) skeleton. DFT calculations can map this distribution, highlighting regions of increased or decreased electron density, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

A critical aspect of understanding a molecule's electronic behavior is the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com

A unique feature of the pyrene molecule is the presence of a nodal plane in both its HOMO and LUMO, which is perpendicular to the molecule and passes through the 2- and 7-positions. sci-hub.stworktribe.com This means that substitution at these positions has a different electronic impact compared to substitution at other positions like 1, 3, 6, or 8. For this compound, the HOMO is expected to be largely localized on the pyrene core, resembling the HOMO-1 of the parent pyrene, while the LUMO will also be centered on the pyrene ring but may show some influence from the acetonitrile (B52724) group. The presence of the nitrile group is expected to stabilize the LUMO energy level.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Pyrene-5.85-2.163.69
1-Chloropyrene-5.91-2.283.63
2-Chloropyrene-5.96-2.203.76
4-Chloropyrene-5.92-2.263.66

This table presents calculated values for pyrene and its monochlorinated derivatives to show general trends. The values were obtained from DFT (B3LYP/6-311G**) calculations. scirp.org

DFT calculations are also powerful in predicting the reactivity of molecules, especially in processes involving radical species. By calculating the spin density distribution in the radical cation or anion of this compound, one can identify the atoms or regions that bear the highest unpaired electron density. csic.esacs.org These sites are the most likely to be involved in radical reactions.

For instance, in the radical cation formed by the removal of an electron, the spin density map would indicate the most probable sites for nucleophilic attack. Conversely, in the radical anion, the regions with high spin density would be susceptible to electrophilic attack. This type of analysis is crucial for designing and understanding redox processes, polymerization reactions, or the degradation pathways of the molecule. While specific studies on this compound are lacking, the methodology has been successfully applied to various organic radicals, demonstrating that spin density is a reliable predictor of reactivity. csic.es The distribution is typically visualized as isosurfaces, where positive and negative spin densities are represented by different colors, providing a clear picture of the radical's electronic structure. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

To understand the photophysical properties of this compound, such as its absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. rsc.orgchemrxiv.org TD-DFT allows for the calculation of the energies of electronic excited states and the probabilities of transitions between the ground state and these excited states. nih.gov

For pyrene derivatives, the lowest two singlet excited states, S₁ and S₂, are of particular interest. In the parent pyrene, the S₁ ← S₀ transition is symmetry-forbidden and weak, while the S₂ ← S₀ transition is allowed and strong. Substitution at the 2-position is known to have a more pronounced effect on the S₁ state than on the S₂ state. worktribe.com TD-DFT calculations can predict the energies of these transitions, which correspond to the wavelengths of maximum absorption (λ_max) in a UV-visible spectrum.

Functionals such as B3LYP and long-range corrected functionals like CAM-B3LYP are commonly used for these calculations, as they provide a good balance of accuracy and computational cost. sci-hub.stmdpi.com The calculations can also provide information about the nature of each excited state, for example, by identifying the specific molecular orbitals involved in the electronic transition (e.g., HOMO → LUMO, HOMO-1 → LUMO). This allows for the characterization of the excited states as locally excited (LE) states, confined to the pyrene ring, or as having charge-transfer (CT) character.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

While DFT and TD-DFT are excellent for studying single molecules, Molecular Dynamics (MD) simulations are used to investigate the behavior of molecules in a condensed phase, such as in solution. osf.io An MD simulation of this compound would involve placing one or more molecules in a simulation box filled with a chosen solvent, for instance, acetonitrile, and then calculating the trajectories of all atoms over time based on a classical force field. rsc.org

Such simulations can provide invaluable insights into the intermolecular interactions between the solute and solvent molecules. Key aspects that can be studied include:

Solvation Shell Structure: How the solvent molecules arrange themselves around the pyrene and acetonitrile moieties.

Hydrogen Bonding: Although the molecule itself cannot donate hydrogen bonds, the nitrile group can act as a hydrogen bond acceptor, and its interaction with protic solvents could be studied.

π-π Stacking: The tendency of the planar pyrene rings to stack on top of each other in solution can be investigated by analyzing the distances and orientations between solute molecules at different concentrations. mdpi.com

Diffusion: The diffusion coefficient of the molecule in the solvent can be calculated, providing information about its mobility. uzh.ch

The parameters for the force field, which describe the potential energy of the system, are crucial for the accuracy of MD simulations. These parameters are often derived from quantum mechanical calculations or fitted to reproduce experimental data. nih.gov

Correlation of Theoretical Models with Experimental Photophysical Data

A crucial step in computational chemistry is the validation of theoretical models against experimental data. worktribe.com For this compound, this involves comparing the results from TD-DFT calculations with experimentally measured photophysical properties, such as UV-visible absorption and fluorescence emission spectra.

Experimental measurements in a solvent like acetonitrile would provide the λ_max values for absorption and emission, the fluorescence quantum yield (Φ_f), and the fluorescence lifetime (τ_f). nih.gov These experimental values serve as a benchmark for the TD-DFT calculations. While TD-DFT is generally good at reproducing trends in absorption and emission energies across a series of related compounds, the absolute calculated values may differ from the experimental ones. sci-hub.st For example, the CAM-B3LYP functional is often noted to overestimate the energy of local excitations. sci-hub.st

The table below shows a comparison between experimental and theoretical absorption data for a related 2,7-disubstituted pyrene derivative, 2-cyano-7-(N,N-diethylamino)pyrene, illustrating the typical level of agreement.

TransitionExperimental λmax (nm) in MeCNCalculated λmax (nm) (TD-DFT/CAM-B3LYP)Calculated Oscillator Strength (f)Transition Character
S0 → S14033670.21HOMO → LUMO
S0 → S2-3550.00HOMO-2 → LUMO
S0 → S33473300.67HOMO → LUMO+1

This table presents a comparison of experimental and calculated data for 2-cyano-7-(N,N-diethylamino)pyrene to exemplify the correlation between theory and experiment for a 2-substituted pyrene derivative. acs.org

By correlating theoretical and experimental data, a deeper understanding of the electronic transitions can be achieved. For instance, a strong absorption band in the experimental spectrum can be confidently assigned to a specific electronic transition with a high calculated oscillator strength. This synergy between theory and experiment is essential for building accurate models that can predict the properties of new and unstudied molecules.

Reactivity and Advanced Chemical Transformations of 2 2 Pyrenyl Acetonitrile

Nucleophilic Reactivity of the Nitrile Group

The nitrile group (C≡N) in 2-(2-Pyrenyl)acetonitrile possesses a carbon-nitrogen triple bond, which serves as a reactive site for various chemical transformations. ebsco.com This triple bond makes the carbon atom electrophilic, rendering it susceptible to attack by nucleophiles. libretexts.org The nitrogen atom, with its lone pair of electrons, can also act as a nucleophile or a coordination site for metals. ntnu.no

Common reactions involving the nitrile group include hydrolysis, reduction, and addition of organometallic reagents. libretexts.orgchemistrysteps.com

Hydrolysis: In the presence of acid or base, the nitrile group can be hydrolyzed to a carboxylic acid. chemistrysteps.com This process typically proceeds through an amide intermediate. chemistrysteps.com

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can selectively reduce the nitrile to an aldehyde. libretexts.org

Organometallic Addition: Grignard reagents and other organometallic compounds can add to the nitrile carbon, leading to the formation of ketones after hydrolysis. libretexts.org

The acetonitrile (B52724) moiety itself can act as a building block in synthesis. The protons on the methyl group are slightly acidic and can be removed by a strong base to generate a nucleophilic anion, which can then participate in various carbon-carbon bond-forming reactions. ntnu.no

Reactivity of the Pyrene (B120774) Moiety to Oxidative Cyclization Reactions (e.g., Scholl Reaction)

The pyrene core of this compound is a polycyclic aromatic hydrocarbon that can undergo oxidative cyclization reactions, most notably the Scholl reaction. The Scholl reaction is a powerful method for forming carbon-carbon bonds between aromatic rings through an oxidative cyclodehydrogenation process, leading to the synthesis of larger, often complex, polycyclic aromatic systems. chinesechemsoc.orgchemrxiv.orgresearchgate.net

The reactivity of the pyrene unit in Scholl reactions is influenced by the electron density at its various carbon positions. chinesechemsoc.orgchemrxiv.org Studies have shown that pyrenyl units are generally more reactive and are preferentially oxidized over less electron-rich aromatic systems like phenyl and naphthyl groups under appropriate Scholl reaction conditions. chinesechemsoc.orgchemrxiv.orgchemrxiv.org This enhanced reactivity allows for controlled and stepwise intramolecular coupling sequences. chinesechemsoc.orgchemrxiv.org

The K-region of pyrene, the 4,5- and 9,10-positions, which have more double bond character, can be problematic in Scholl-type cyclodehydrogenation reactions. mpg.dersc.org In contrast, the 1, 3, 6, and 8 positions exhibit high reactivity in these oxidative reactions, a behavior that can be explained by the high orbital coefficients of the Highest Occupied Molecular Orbital (HOMO) at these positions. mpg.de

The Scholl reaction has been instrumental in the synthesis of various complex structures, including multiple helicenes and graphene nanoribbons. chinesechemsoc.orgchemrxiv.orgkuleuven.be For instance, the controlled Scholl reaction of 2-pyrenyl units has been successfully employed to synthesize double and sextuple helicenes. chinesechemsoc.orgchemrxiv.orgresearchgate.net The reaction conditions, such as the choice of oxidant and acid, can be tuned to control the extent of cyclization. chinesechemsoc.orgchemrxiv.org

Preferential Coupling Sites and Regioselectivity in Pyrenyl Units

The regioselectivity of the Scholl reaction involving 2-pyrenyl units is a critical aspect that dictates the structure of the final products. Theoretical and experimental studies have shed light on the preferential coupling sites.

For the 2-pyrenyl unit, the C1 and C3 positions are the most favorable sites for intramolecular coupling in Scholl reactions. chinesechemsoc.orgchemrxiv.orgresearchgate.netchemrxiv.org The C4 position, on the other hand, is generally found to be unreactive towards further coupling. chinesechemsoc.orgchemrxiv.orgresearchgate.netchemrxiv.org This regioselectivity can be rationalized by considering the spin density distribution in the radical cation intermediate formed during the reaction. chinesechemsoc.orgchemrxiv.orgresearchgate.netchemrxiv.org The carbon-carbon bond formation occurs preferentially at sites with higher positive spin density. chinesechemsoc.orgchemrxiv.orgresearchgate.netchemrxiv.org Density Functional Theory (DFT) calculations have shown that the highest spin densities in the radical cation of a 2-pyrenyl-substituted substrate are located at the C1 and C3 positions. chinesechemsoc.orgchemrxiv.org

This predictable regioselectivity has been exploited in the synthesis of complex polycyclic aromatic hydrocarbons. By strategically placing 2-pyrenyl units in a precursor molecule, specific and controlled cyclization pathways can be directed to achieve the desired architecture. For example, in the synthesis of multiple helicenes from hexaarylbenzene substrates, the initial coupling occurs at the C1 position between pyrenyl units, followed by coupling between pyrenyl and phenyl groups. chinesechemsoc.orgchemrxiv.org

The intramolecular Scholl reaction of 1-benzoylpyrene (B3281558) has been shown to yield a mixture of products, including one with a five-membered ring, indicating that the regioselectivity can be complex and influenced by the specific substrate and reaction conditions. x-mol.com

Controlled Polymerization and Supramolecular Assembly Strategies

The unique electronic and structural properties of the pyrene moiety make this compound and its derivatives attractive building blocks for the construction of functional polymers and supramolecular assemblies.

Controlled Polymerization:

Pyrene-containing monomers can be polymerized through various methods to create well-defined macromolecular structures. For instance, the on-surface synthesis approach, utilizing reactions like Ullmann coupling, has been employed to fabricate graphene nanoribbons (GNRs) from halogenated pyrene precursors. rsc.org This bottom-up method allows for the precise control over the width and edge structure of the GNRs. aalto.fimpg.de For example, the polymerization of 1,6-dibromopyrene (B158639) on a silver surface leads to the formation of GNRs with alternating zig-zag and armchair edges. rsc.org The copolymerization of different pyrene-based precursors can also lead to the formation of GNR junctions with specific angles. aalto.fiacs.org

Solution-based polymerization techniques, such as Suzuki polymerization of tetrahydropyrene-based polyphenylene precursors followed by a one-pot K-region oxidation and Scholl cyclization, have been developed to produce long, curved GNRs. rsc.orgkuleuven.be

Supramolecular Assembly:

The planar and electron-rich nature of the pyrene core promotes strong π-π stacking interactions, which are a key driving force for supramolecular assembly. mdpi.com These non-covalent interactions can lead to the formation of ordered, self-assembled structures in solution and in the solid state.

Pyrene derivatives can be designed to self-assemble into various morphologies, such as nanofibers, nanobelts, and spherical nanoparticles. mdpi.comntu.edu.sg The specific morphology can often be controlled by factors like solvent composition and temperature. mdpi.comntu.edu.sg For example, chiral styrylpyrene derivatives have been shown to form helical nanobelts through supramolecular polymerization, exhibiting circularly polarized luminescence. ntu.edu.sg

The introduction of specific recognition motifs, such as hydrogen bonding units or metal-ligand coordination sites, can provide further control over the assembly process, leading to the formation of complex supramolecular architectures like helical fibers and nanotubes. acs.orgrsc.org The co-assembly of different pyrene derivatives can also be used to tune the morphology and properties of the resulting supramolecular materials. mdpi.com Furthermore, the assembly of cyclometalated platinum(II) complexes containing pyrene moieties can be directed by Pt-Pt and π-π interactions, as well as by specific molecular recognition events. rhhz.net

Advanced Materials Applications and Chemosensing Principles

Organic Electronic Devices: Design and Performance Principles

The pyrene (B120774) framework is a cornerstone in the development of organic semiconductors due to its excellent charge carrier mobility, thermal stability, and efficient blue light emission. researchgate.netnih.gov These properties are leveraged in the design of various organic electronic devices. The planar structure of pyrene facilitates strong π-π stacking, which is crucial for efficient charge transport in thin films. researchgate.net However, this same tendency can lead to excimer formation, causing a redshift in emission that is undesirable for pure blue emitters. nih.govresearchgate.net Consequently, a primary design principle for pyrene-based materials in electronics is the strategic introduction of bulky substituents to control intermolecular aggregation, thereby preserving the monomer's intrinsic emission properties while maintaining good charge transport characteristics. nih.govnih.gov

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, pyrene derivatives are highly sought after as blue emitters, a critical component for full-color displays. researchgate.netchinesechemsoc.org The design of these materials often involves creating donor-acceptor structures to tune the electronic properties and enhance device performance. For instance, a highly efficient blue-emitting material, 9-phenyl-10-(4-(pyren-1-yl)phenyl)-9H-pyreno[4,5-d]imidazole (PyPI-Py), utilizes pyrene[4,5-d]imidazole and pyrene as weak donor and acceptor units, respectively. chinesechemsoc.org This design leads to a quasi-equivalent hybrid local and charge-transfer excited state, which significantly boosts the generation of singlet excitons. chinesechemsoc.org A non-doped OLED incorporating this material achieved a maximum external quantum efficiency (ηext) of 8.52% and a maximum brightness of 75,687 cd/m². chinesechemsoc.org Notably, the device exhibited minimal efficiency roll-off, maintaining an ηext of 8.35% at a high brightness of 10,000 cd/m². chinesechemsoc.orgchinesechemsoc.org

Another design strategy involves attaching bulky benzimidazole groups to the pyrene core to suppress π-π stacking. nih.govnih.gov An OLED prototype using 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene as the non-doped emissive layer produced a pure blue electroluminescence with CIE coordinates of (0.1482, 0.1300), reaching a maximum EQE of 4.3% and a luminance of 290 cd/m². nih.govnih.gov These examples underscore the principle that managing intermolecular interactions is key to unlocking the high performance of pyrene-based OLEDs.

Performance of Selected Pyrene-Based OLEDs
Pyrene DerivativeMax. External Quantum Efficiency (EQE)Max. Luminance (cd/m²)CIE Coordinates (x, y)Reference
PyPI-Py8.52%75,687(0.15, 0.22) chinesechemsoc.orgchinesechemsoc.org
Compound B4.3%290(0.1482, 0.1300) nih.govnih.gov
Py-Br based HTM9%17,300- nih.gov

Organic Field-Effect Transistors (OFETs)

The inherent properties of pyrene, such as high charge carrier mobility and stability, make it an excellent candidate for the active channel material in OFETs. researchgate.net The planar aromatic structure promotes crystallinity, which is advantageous for charge transport. researchgate.net Research has focused on synthesizing novel pyrene-based semiconductors to achieve high-performance transistor behavior.

A significant breakthrough was the development of 1,6-bis(5'-octyl-2,2'-bithiophen-5-yl)pyrene (BOBTP), a p-type organic semiconductor that exhibits liquid crystal properties. nih.gov OFETs fabricated with this material demonstrated a high field-effect mobility of 2.1 cm²/Vs and a substantial on/off current ratio of 7.6 × 10⁶. nih.gov This performance highlights the potential of pyrene-based materials to compete with other well-established organic semiconductors like pentacene. nih.gov The design principle here involves extending the π-conjugation of the pyrene core with thiophene units, which enhances intermolecular electronic coupling and improves charge transport.

Performance of a Pyrene-Based OFET
Pyrene DerivativeField-Effect Mobility (cm²/Vs)On/Off Current RatioReference
1,6-bis(5'-octyl-2,2'-bithiophen-5-yl)pyrene (BOBTP)2.17.6 x 10⁶ nih.gov

Organic Photovoltaic Cells (OPVs) and Dye-Sensitized Solar Cells

In the realm of solar energy conversion, pyrene derivatives are utilized as components in both OPVs and DSSCs. researchgate.net The role of the pyrene moiety is typically to act as an electron donor or as part of the π-conjugated spacer that connects donor and acceptor units within the dye sensitizer. researchgate.net

In DSSCs, a key design principle is to create a D-π-A (Donor-π-Acceptor) structure where the pyrene acts as the donor, an acceptor group anchors the dye to the semiconductor surface (e.g., TiO₂), and a π-spacer facilitates charge separation and transport. The inclusion of a thiophene-2-acetonitrile unit as a π-spacer in pyrene-based dyes has been shown to extend the absorption spectrum into the visible region. researchgate.net A DSSC fabricated with a pyrene-based sensitizer featuring a cyanoacetic acid acceptor achieved a power conversion efficiency (PCE) of 3.12%. researchgate.net Co-sensitization with a standard N719 dye further boosted the PCE to 8.01%, demonstrating the utility of pyrene derivatives in enhancing light-harvesting capabilities. researchgate.net

Performance of a Pyrene-Based Dye-Sensitized Solar Cell
Sensitizer SystemPower Conversion Efficiency (PCE)Short-Circuit Current (Jsc) (mA/cm²)Open-Circuit Voltage (Voc) (V)Reference
Pyrene-based dye (CCC)3.12%-- researchgate.net
CCC + N719 (Co-sensitized)8.01%19.330.745 researchgate.net

Luminescent Chemosensors for Specific Analytes

The pronounced fluorescence of the pyrene unit serves as an excellent signaling mechanism for the detection of various chemical species. Pyrene-based chemosensors are designed by linking the pyrene fluorophore to a specific recognition unit (receptor) that can selectively bind to a target analyte, such as a metal ion or an anion. rsc.orgresearchgate.net The binding event induces a change in the photophysical properties of the pyrene, leading to a detectable signal.

Mechanisms of Ion Recognition and Sensing (e.g., Metal Ions, Anions)

The detection mechanism of pyrene-based sensors relies on several photophysical processes that are modulated by the presence of the analyte. Common mechanisms include Photoinduced Electron Transfer (PET), intramolecular charge transfer (ICT), and changes in aggregation state (monomer-excimer switching). rsc.orgscispace.com

Chelation and Fluorescence Quenching/Enhancement: Many sensors feature a chelating unit, such as a Schiff base or aza-crown, that binds metal ions. rsc.org This binding can alter the electronic properties of the system. For example, a pyrene-based Schiff base ligand (PMDP) acts as a sensor for Cu²⁺ and Fe²⁺ ions. mdpi.com The complexation of these ions with the ligand leads to a significant quenching of the pyrene's fluorescence, functioning as a "turn-off" sensor. mdpi.com Conversely, in other designs, binding can restrict molecular vibrations or inhibit PET, leading to chelation-enhanced fluorescence (CHEF), or a "turn-on" response. scispace.com A pyrene-benzothiazole probe (Py-BTZ), for instance, shows a dramatic fluorescence enhancement upon binding Fe³⁺ and Fe²⁺. scispace.com

Excimer-Monomer Switching: The ability of pyrene to form excimers (excited-state dimers) with a characteristic red-shifted emission is a powerful tool for sensing. rsc.orgresearchgate.net A sensor can be designed where two or more pyrene units are held in proximity by a flexible linker. In the presence of a specific metal ion, the linker may undergo a conformational change that either promotes or inhibits the formation of the pyrene excimer. rsc.org This change results in a ratiometric signal, where the ratio of monomer to excimer emission intensity changes predictably with analyte concentration. For example, a pyrene-based sensor detected Ag⁺ ions through a ratiometric change where the excimer emission at 470 nm was quenched while the monomer emission at 377 nm was enhanced. rsc.org

Anion Recognition: Anion sensing often involves hydrogen bonding interactions between the receptor part of the sensor and the target anion. rsc.org Pyrene-based probes have been developed for anions like cyanide (CN⁻). A sequential sensor for Cu²⁺ and CN⁻ operates through an "off-on-off" mechanism, where the initial fluorescence is quenched by Cu²⁺ ("off"), restored upon excimer formation ("on"), and then quenched again by the addition of CN⁻, which displaces the copper ion. mdpi.com

Examples of Pyrene-Based Chemosensors and Their Analytes
Sensor TypeAnalyteDetection LimitSensing MechanismReference
Pyrene-Schiff Base (PMDP)Cu²⁺0.42 μMFluorescence Turn-Off mdpi.com
Pyrene-Schiff Base (PMDP)Fe²⁺0.51 μMFluorescence Turn-Off mdpi.com
Pyrene-Benzothiazole (Py-BTZ)Fe³⁺2.61 μMFluorescence Turn-On scispace.com
Pyrene-based probe LCu²⁺219 nMOff-On-Off (Sequential) mdpi.com
Pyrene-based probe LCN⁻580 nMOff-On-Off (Sequential) mdpi.com
Pyrene-appended naphthalimideZn²⁺10.5 nMRatiometric (PET) researchgate.net

Development of Ratiometric and "Off-On" Fluorescent Probes

Building on these mechanisms, researchers have developed sophisticated probes that offer improved accuracy and sensitivity.

Ratiometric Probes: Ratiometric sensing measures the ratio of fluorescence intensities at two different wavelengths, which provides an internal calibration that corrects for variations in probe concentration, excitation intensity, and environmental factors. nih.govnih.gov This leads to more accurate and quantitative measurements. researchgate.net A pyrene-appended naphthalimide-dipicolylamine probe was developed for the ratiometric detection of Zn²⁺. researchgate.net Upon binding zinc, the emission from the naphthalimide unit at 530 nm increases due to the suppression of PET, while the pyrene emission at 385 nm remains constant, allowing for a ratiometric readout with a low detection limit of 10.5 nM. researchgate.net

"Off-On" Probes: "Off-On" or "turn-on" fluorescent probes are highly desirable because they produce a signal against a dark background, leading to high sensitivity. scispace.commdpi.com These probes are typically designed to be non-fluorescent in their free state due to a quenching mechanism like PET. scispace.com Upon binding the analyte, the quenching pathway is blocked, and fluorescence is "turned on." A pyrene derivative connected to a 2-aminobenzhydrazide receptor was designed as a ratiometric "off-on" probe for Cu²⁺. mdpi.com The formation of the complex with copper enhances the fluorescence of the pyrene moiety, enabling selective detection with a limit of 0.16 μM. mdpi.com Similarly, "turn-off" probes operate in the reverse, where a fluorescent probe is quenched upon analyte binding. mdpi.com An "off-on-off" system provides even more complex logic, allowing for the sequential detection of multiple analytes, as demonstrated for Cu²⁺ and CN⁻. mdpi.com

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The planar, aromatic structure of pyrene and its derivatives, including those with functional groups like the one in 2-(2-Pyrenyl)acetonitrile, makes them excellent candidates for use as organic linkers in the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). These materials are formed by the self-assembly of metal ions or clusters with organic ligands, creating one-, two-, or three-dimensional structures with a high degree of porosity and tunable properties.

Pyrene-based ligands are attractive for MOF synthesis due to their unique optical and electronic properties, which can be imparted to the resulting framework. The functionalization of the pyrene core with coordinating groups such as carboxylates is a common strategy to facilitate the connection to metal centers. rsc.orgscispace.com For instance, pyrene-2,7-dicarboxylic acid has been used to synthesize a zinc-based MOF (IRMOF-14). scispace.com

The incorporation of pyrene-containing ligands can lead to MOFs with interesting applications. For example, coordination polymers synthesized with a pyrene carboxylate ligand and zinc(II) or cadmium(II) have been shown to act as heterogeneous catalysts. researchgate.netsigmaaldrich.com In one study, a one-dimensional linear coordination polymer of Zn(II) and a two-dimensional network of Cd(II) were synthesized. researchgate.netsigmaaldrich.com These materials were found to be effective catalysts for the microwave-assisted solvent-free cyanosilylation of aldehydes. The Zn(II)-based polymer exhibited higher catalytic activity, which was attributed to the higher Lewis acidity of the Zn(II) center. researchgate.netsigmaaldrich.com

The structural characteristics of these pyrene-based coordination polymers are detailed in the table below.

CompoundMetal IonDimensionalityMetal Ion GeometryKey Structural Feature
1 Zn(II)1D Linear ChainTetrahedralLigand is twisted due to rotation around a CH2-NH bond. researchgate.netsigmaaldrich.com
2 Cd(II)2D NetworkDistorted OctahedralDinuclear [Cd2(COO)2] moiety acts as a secondary building unit. researchgate.netsigmaaldrich.com

The nitrile group in this compound can also participate in coordination with metal centers, as seen in various coordination polymers where acetonitrile (B52724) itself acts as a ligand. This suggests that this compound could potentially be used as a linker in the synthesis of novel MOFs and CPs with integrated fluorescent properties.

Functional Materials for Security and Information Storage (e.g., Mechanofluorochromic Applications)

The phenomenon of mechanofluorochromism, where a material changes its fluorescence color in response to mechanical stimuli such as grinding or pressure, is a key property for the development of advanced materials for security and information storage. Pyrene derivatives are a promising class of compounds for such applications due to their tendency to form different packing arrangements in the solid state, which can be altered by mechanical force.

Simple pyrene derivatives, such as acetyl pyrenes, have demonstrated distinct mechanofluorochromic (MFC) behavior. nih.gov The application of mechanical force can disrupt the crystalline packing of the molecules, leading to a change in the extent of π-π stacking and, consequently, a shift in the fluorescence emission. These changes can be either a blue shift (hypsochromic) or a red shift (bathochromic), and in some cases, can even result in an "off-to-on" switching of fluorescence. nih.gov

The reversibility of this process is crucial for applications like rewritable papers. In many pyrene-based MFC materials, the original fluorescence can be restored by heating or by exposure to solvent vapors, which allows the molecules to return to their original, more stable crystalline state. rsc.org

For instance, pyrene-derived amidophosphonates show a blue-to-green emission shift upon grinding. This change is attributed to a transition from a monomer emission to an excimer emission as the mechanical force brings the pyrene units into closer contact. rsc.orgresearchgate.net Similarly, pyrene-thiophene-based donor-acceptor dyes have been designed as high-contrast MFC materials that are sensitive to both grinding and compressive force. rsc.org

The table below summarizes the mechanofluorochromic properties of some pyrene derivatives.

Pyrene Derivative ClassMechanical StimulusObserved Fluorescence ChangeReversibility
Acetyl PyrenesGrindingHypsochromic, Bathochromic, or Off-to-OnVaries; bulky groups can prohibit complete back reactions. nih.gov
AmidophosphonatesGrindingBlue-to-Green ShiftThermally reversible, even at room temperature. rsc.orgresearchgate.net
Thiophene-based DyesGrinding, CompressionTunable color change with increasing forceReversible by solvent fuming or heating. rsc.org

The structural features of this compound, with its planar pyrene unit and flexible acetonitrile side chain, make it a candidate for exhibiting mechanofluorochromic properties. The application of mechanical stress could alter the intermolecular interactions and packing of the pyrene moieties, leading to a detectable change in its solid-state fluorescence, which could be exploited for applications in pressure sensors, security inks, and data storage.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

One promising avenue is the application of transition-metal-catalyzed C-H functionalization . dntb.gov.ua This strategy allows for the direct introduction of functional groups onto the pyrene (B120774) core, bypassing the need for pre-functionalized starting materials and thus reducing waste and synthetic steps. beilstein-journals.org For instance, iridium-catalyzed C-H borylation has been shown to be a highly effective method for the selective synthesis of 2- and 2,7-substituted pyrenes. nih.govacs.orgacs.org This approach could be adapted to first install a boryl group at the 2-position of pyrene, which can then be subjected to cross-coupling reactions to introduce the acetonitrile (B52724) moiety or its precursor.

Photocatalysis represents another burgeoning field that could offer milder and more efficient synthetic pathways. beilstein-journals.org The use of visible light as a cheap and sustainable energy source to promote radical reactions could enable new transformations for the synthesis of 2-(2-Pyrenyl)acetonitrile. beilstein-journals.orgrsc.org For example, photocatalytic methods are being explored for the functionalization of various C(sp²)-H bonds on aromatic compounds. cjcatal.com

Furthermore, advancements in the synthesis of arylacetonitriles themselves will be crucial. thieme-connect.com One-pot reactions, such as the base-assisted aldol (B89426) reaction of ortho-nitroacetophenones followed by hydrocyanation and reductive cyclization, demonstrate the potential for highly efficient and expeditious routes to complex arylacetonitriles. researchgate.net Exploring similar one-pot or tandem reactions starting from pyrene precursors could significantly enhance the efficiency of this compound synthesis.

Synthetic StrategyPotential AdvantageRelevant Precursor/Reaction Type
C-H Functionalization High selectivity, atom economyIridium-catalyzed C-H borylation, Palladium-catalyzed cross-coupling
Photocatalysis Mild reaction conditions, sustainableVisible-light-induced radical reactions
One-Pot Synthesis High efficiency, reduced stepsTandem Michael addition-cyclization, Aldol-hydrocyanation-cyclization

Exploration of New Photophysical Phenomena and Advanced Spectroscopic Techniques

The pyrene moiety is renowned for its complex photophysics, including its sensitivity to the local environment and its ability to form excimers. mdpi.comresearchgate.net The introduction of the electron-withdrawing acetonitrile group at the 2-position is expected to modulate these properties in interesting ways. Future research will delve deeper into these phenomena using a combination of advanced spectroscopic techniques and computational modeling.

Time-resolved spectroscopy , particularly femtosecond and nanosecond transient absorption spectroscopy , will be instrumental in mapping the excited-state dynamics of this compound. epa.govpku.edu.cnresearchgate.netmdpi.com These techniques allow for the direct observation of transient species such as excited singlet states, triplet states, and radical ions, providing a detailed picture of the deactivation pathways following photoexcitation. mdpi.comspiedigitallibrary.org For example, studies on similar pyrene derivatives have used transient absorption to characterize hydrogen abstraction reactions from the triplet excited state and to identify the formation of pyrene radical cations via electron transfer. epa.govpku.edu.cn

The influence of the solvent on the photophysical behavior of this compound is another critical area of investigation. The emission spectra of pyrene derivatives can be highly sensitive to solvent polarity, a phenomenon known as solvatochromism. researchgate.netmdpi.com This sensitivity can be exploited for sensing applications. mdpi.com Advanced fluorescence techniques, including lifetime and quantum yield measurements in a range of solvents, will be necessary to fully characterize the nature of the emissive states, which could range from locally excited states to intramolecular charge transfer (ICT) states. acs.orgrsc.org

Computational studies , primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will play a crucial role in complementing experimental findings. ucl.ac.uknih.govrsc.orgsci-hub.se These theoretical methods can predict molecular orbitals, electronic transitions, and excited-state properties, offering insights into the structure-property relationships that govern the observed photophysics. acs.orgacs.org

Spectroscopic TechniqueInformation GainedPotential Phenomena in this compound
Transient Absorption Spectroscopy Excited-state dynamics, identification of transient speciesIntersystem crossing, electron transfer, excited-state reactions
Time-Resolved Fluorescence Excited-state lifetimes, solvatochromismIntramolecular Charge Transfer (ICT), environmental sensing
Computational Chemistry (DFT/TD-DFT) Electronic structure, orbital energies, simulated spectraCorrelation of structure with optical and electronic properties

Rational Design Principles for Tailored Optical and Electronic Properties

A key area of future research will be the rational design of new molecules based on the this compound scaffold to achieve specific, tailored optical and electronic properties. This involves the strategic introduction of additional functional groups to the pyrene core to precisely control its molecular orbitals and energy levels.

The fundamental principle behind this approach is the modulation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. acs.org The introduction of electron-donating groups (EDGs) or electron-accepting groups (EAGs) at different positions on the pyrene ring can systematically tune the HOMO-LUMO gap, which in turn dictates the absorption and emission wavelengths. acs.orgresearchgate.netnih.gov

For this compound, which already contains an electron-withdrawing nitrile group, the introduction of an electron-donating group (e.g., amino or alkoxy groups) at another position, such as the 7-position, would create a donor-acceptor (D-A) type chromophore. acs.org This D-A architecture is known to facilitate intramolecular charge transfer upon excitation, leading to desirable properties like large Stokes shifts and high sensitivity to solvent polarity. acs.orgresearchgate.net The effectiveness of this tuning depends critically on the substitution pattern. nih.govacs.orgnih.govacs.org

Computational modeling will be an indispensable tool in this design process. rsc.orgsci-hub.sersc.org DFT calculations can predict how different substituents at various positions will affect the HOMO and LUMO energy levels, allowing for the in-silico screening of candidate molecules before undertaking complex synthesis. acs.orgresearchgate.net This computational-experimental feedback loop accelerates the discovery of materials with optimized properties for specific applications, such as organic light-emitting diodes (OLEDs) or fluorescent probes. rsc.orgresearchgate.net

Design StrategyEffect on Electronic StructureTargeted Property
Introduce Electron-Donating Groups (e.g., -NH₂, -OR) Raise HOMO level, decrease HOMO-LUMO gapRed-shifted absorption/emission, enhanced charge-transfer character
Introduce Additional Electron-Accepting Groups (e.g., -NO₂) Lower LUMO level, decrease HOMO-LUMO gapFurther red-shifted spectra, enhanced electron-accepting ability
Modify Conjugation Pathway Alter delocalization of frontier orbitalsTune absorption/emission wavelengths and quantum yields
Vary Substitution Position Change orbital overlap and electronic couplingFine-tune HOMO-LUMO energies and transition dipole moments

Challenges and Opportunities in Scalable Synthesis and Advanced Material Development

While this compound and its derivatives hold significant promise, translating laboratory-scale synthesis into large-scale industrial production presents several challenges. Concurrently, the unique properties of these compounds open up numerous opportunities for the development of advanced materials.

Challenges in Scalable Synthesis: The synthesis of complex polycyclic aromatic hydrocarbons often involves multi-step processes with expensive reagents and catalysts, posing a hurdle to economic viability on an industrial scale. Achieving consistent regioselectivity in the functionalization of pyrene is a major challenge, as reactions can often yield mixtures of isomers that are difficult and costly to separate. rsc.org Furthermore, the purification of these materials to the high levels required for applications like organic electronics can be complex, as traditional methods like column chromatography may not be efficient for large quantities.

Opportunities in Advanced Materials: Despite these challenges, the potential applications for this compound-based materials are vast. The high charge carrier mobility and chemical stability of the pyrene core make it an excellent building block for organic electronics . researchgate.netrsc.orguky.edu By tuning the electronic properties as described in the previous section, derivatives of this compound could be developed as n-type semiconductors, emitters in OLEDs, or components in organic photovoltaic (OPV) devices. uky.edufudutsinma.edu.ngwiseguyreports.com

The introduction of the α-iminonitrile group, a composite functional group related to acetonitrile, has been shown to significantly lower the LUMO of pyrene, red-shift its emission, and trigger aggregation-induced emission (AIE), making such derivatives promising for novel optoelectronic and sensing applications. researchgate.net The inherent fluorescence of the pyrene core, which can be modulated by the acetonitrile group and other substituents, also makes these compounds excellent candidates for the development of fluorescent probes and sensors . mdpi.comacs.org Their sensitivity to environmental polarity could be harnessed to probe biological microenvironments or detect specific analytes. mdpi.comrsc.org

AreaChallengesOpportunities
Synthesis Multi-step procedures, cost of reagents, regioselectivity control, purification at scale.Development of more efficient catalytic systems (e.g., C-H activation, photocatalysis) and flow chemistry processes.
Materials Achieving high purity, controlling solid-state packing for optimal performance.Design of high-performance n-type semiconductors, OLED emitters, OPV components, and advanced fluorescent sensors.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Pyrenyl)acetonitrile, and how can purity be optimized during synthesis?

  • Methodological Answer : A common approach involves coupling pyrene derivatives with acetonitrile precursors via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, acetonitrile-containing intermediates are often synthesized in polar aprotic solvents (e.g., acetonitrile or DMF) under inert atmospheres . Purity optimization includes:
  • Chromatographic purification : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate).
  • Recrystallization : Select solvents like ethanol or dichloromethane for high-purity crystals.
  • Analytical validation : Confirm purity via HPLC (using acetonitrile-based mobile phases, as in EPA Method 1667) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should be observed?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Pyrenyl protons appear as multiplets in δ 7.8–8.5 ppm; the acetonitrile methylene group (CH₂CN) shows a singlet near δ 3.8–4.2 ppm.
  • ¹³C NMR : The nitrile carbon (C≡N) resonates at δ 115–120 ppm .
  • IR Spectroscopy : A strong C≡N stretch near 2240–2260 cm⁻¹ confirms the nitrile group .
  • Mass Spectrometry : Look for molecular ion peaks matching the molecular formula (C₁₈H₁₁N) with accurate mass ±0.001 Da.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors or dust.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during the synthesis of this compound under varying catalytic conditions?

  • Methodological Answer :
  • Design of Experiments (DoE) : Systematically vary catalysts (e.g., Pd(PPh₃)₄ vs. CuI), solvents, and temperatures to identify optimal conditions.
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or LC-MS to detect intermediates or side products .
  • Case Study : A 49% yield was achieved using sodium carbonate in acetonitrile/water, whereas non-polar solvents reduced byproduct formation .

Q. What challenges arise in studying the photophysical properties of this compound, and how can fluorescence quantum yields be accurately measured?

  • Methodological Answer :
  • Solvent Selection : Use degassed acetonitrile to minimize quenching by oxygen .
  • Instrument Calibration : Calibrate fluorometers with standard references (e.g., quinine sulfate).
  • Data Correction : Account for inner-filter effects using absorbance-matched solutions.
  • Example : Pyrenyl derivatives typically exhibit λₑₓ ≈ 340 nm and λₑₘ ≈ 375–400 nm; deviations may indicate structural impurities .

Q. How does the stability of this compound vary under different storage conditions, and what strategies prevent degradation?

  • Methodological Answer :
  • Stability Tests : Conduct accelerated aging studies at 40°C/75% RH and monitor degradation via HPLC.
  • Storage Recommendations :
  • Short-term : Store in amber vials at –20°C under argon.
  • Long-term : Lyophilize and store in vacuum-sealed containers .
  • Degradation Pathways : Nitrile hydrolysis to amides or carboxylic acids under acidic/alkaline conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Pyrenyl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(2-Pyrenyl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.